脱氢文拉法辛

描述

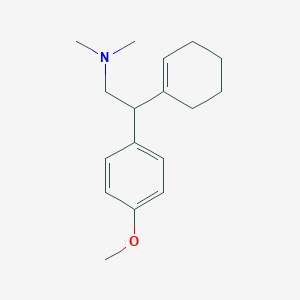

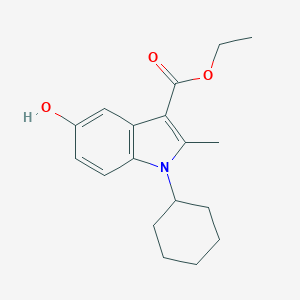

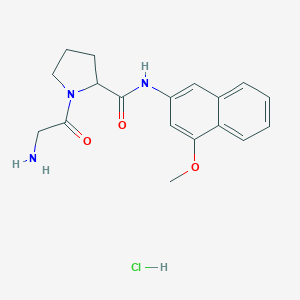

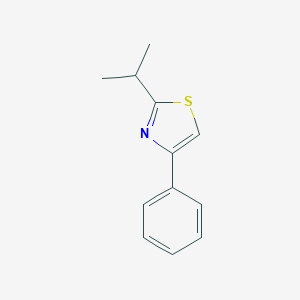

2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, also known as 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, is a useful research compound. Its molecular formula is C17H25NO and its molecular weight is 259.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗抑郁治疗

脱氢文拉法辛被广泛用于治疗重度抑郁症、惊恐障碍和焦虑症 . 该药物影响大脑中的化学物质,这可能导致抑郁症患者体内失衡 .

电化学传感

文拉法辛电化学传感的最新进展已经取得 . 与传统的技术相比,电分析程序因其快速、简便、灵敏和经济等优越性而备受关注 .

环境污染物

文拉法辛及其代谢物是水中的污染物 . 它们通过各种形式的吸附、光解、水解和生物降解后的迁移和转化,在环境中形成各种活性化合物,对生物体产生了不利影响 .

光诱导分解

使用高效液相色谱联用高分辨率多片段质谱法研究了文拉法辛的光诱导分解的机理和效率 .

电化学诱导降解

文拉法辛的电化学分解也得到了研究 . 氧化剂、硫酸根离子和氯离子起到了促进作用,使文拉法辛的半衰期从 62 分钟缩短到 25 分钟 .

水生系统担忧

作用机制

Target of Action

Dehydro Venlafaxine’s primary targets are the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters involved in mood regulation .

Mode of Action

Dehydro Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), work by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .

Biochemical Pathways

The major metabolic pathways of Dehydro Venlafaxine involve CYP2D6 and CYP2C19 mediated O-demethylation . These enzymes are part of the cytochrome P450 system, which plays a crucial role in drug metabolism . The activity of these enzymes can be influenced by genetic polymorphisms, leading to variability in the drug’s effects .

Pharmacokinetics

The pharmacokinetics of Dehydro Venlafaxine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2D6 and CYP2C19 enzymes . Genetic variations in these enzymes can lead to significant inter-individual variability in the drug’s pharmacokinetics . Understanding these variations can help optimize therapy by adjusting dosage based on an individual’s metabolic profile .

Result of Action

The molecular and cellular effects of Dehydro Venlafaxine’s action involve changes in neurotransmitter signaling. By blocking the reuptake of serotonin and norepinephrine, it enhances the signaling of these neurotransmitters, leading to improved mood . Additionally, it has been suggested that Dehydro Venlafaxine may have effects on gene expression related to mitochondrial antioxidant activity and insulin signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dehydro Venlafaxine. For instance, the presence of the drug and its metabolites in aquatic systems is a concern, as they are difficult to remove by traditional wastewater treatment processes . Moreover, pH value and water quality can affect the removal of Dehydro Venlafaxine .

生化分析

Biochemical Properties

Dehydro Venlafaxine is involved in biochemical reactions that are crucial for neurotransmission. It interacts with enzymes such as cytochrome P450 (CYP) enzyme CYP2D6 and CYP3A4, which are responsible for its metabolism . The nature of these interactions involves the conversion of Venlafaxine to O-desmethylvenlafaxine, a lesser metabolite .

Cellular Effects

Dehydro Venlafaxine influences cell function by modulating neurotransmission. It impacts cell signaling pathways related to serotonin and noradrenaline reuptake . This can affect gene expression and cellular metabolism, particularly in neurons .

Molecular Mechanism

The molecular mechanism of Dehydro Venlafaxine involves its binding interactions with biomolecules such as the serotonin and noradrenaline transporters . It inhibits the reuptake of these neurotransmitters at the presynaptic terminal, thereby increasing their availability in the synaptic cleft . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of Dehydro Venlafaxine can change over time in laboratory settings. It has been observed that higher concentrations of Dehydro Venlafaxine and its active metabolite O-desmethylvenlafaxine are associated with non-response to treatment . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on its concentration .

Dosage Effects in Animal Models

In animal models, the effects of Dehydro Venlafaxine can vary with different dosages. For instance, the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, is associated with changes in different forms of plasticity in discrete brain areas .

Metabolic Pathways

Dehydro Venlafaxine is involved in metabolic pathways related to the metabolism of Venlafaxine. It is produced by the action of the CYP2D6 and CYP3A4 enzymes on Venlafaxine . This process can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of Dehydro Venlafaxine within cells and tissues are likely to be influenced by its interactions with transporters involved in the reuptake of serotonin and noradrenaline . These interactions can affect the compound’s localization or accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Dehydro Venlafaxine is likely to be influenced by its interactions with various biomolecules. For instance, its binding to serotonin and noradrenaline transporters could direct it to specific compartments or organelles within the cell

属性

IUPAC Name |

2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARSYJZOOXFPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-57-1 | |

| Record name | 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(CYCLOHEX-1-ENYL)-2-(4-METHOXYPHENYL)-N,N-DIMETHYLETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX18EMS9OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing and characterizing 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine in the context of Venlafaxine Hydrochloride research?

A1: 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine is identified as one of the six related substances of Venlafaxine Hydrochloride in the European Pharmacopoeia (EP 5.5) []. The presence of these related substances in Venlafaxine Hydrochloride could potentially impact its quality, safety, and efficacy. Therefore, synthesizing and characterizing this compound is crucial for developing robust analytical methods to detect and quantify it in Venlafaxine Hydrochloride drug products. This ensures the quality control of the drug and helps meet regulatory requirements.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B25312.png)

![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)